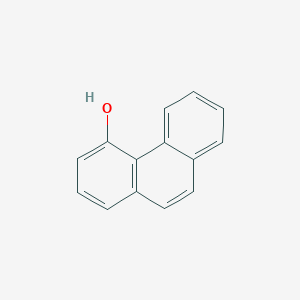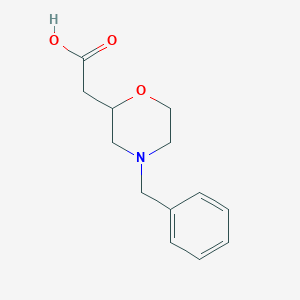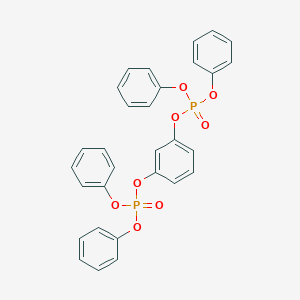![molecular formula C15H18O6 B134598 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one CAS No. 146773-39-9](/img/structure/B134598.png)
7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one typically involves the reaction of 7-hydroxy-4-methylchromen-2-one with 2-(2-methoxyethoxy)ethoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The methoxyethoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of 7-oxo-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one.
Reduction: Formation of 7-hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]dihydrochromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparación Con Compuestos Similares
7-Hydroxy-4-methylchromen-2-one: A simpler derivative with similar biological activities.
7-Hydroxy-4-ethoxymethylchromen-2-one: Another derivative with different alkoxy substituents.
Uniqueness: 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
146773-39-9 |
|---|---|
Fórmula molecular |
C15H18O6 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
7-hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one |
InChI |
InChI=1S/C15H18O6/c1-18-4-5-19-6-7-20-10-11-8-15(17)21-14-9-12(16)2-3-13(11)14/h2-3,8-9,16H,4-7,10H2,1H3 |
Clave InChI |
UGOYFPZQGGGXCY-UHFFFAOYSA-N |
SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)O |
SMILES canónico |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)O |
Sinónimos |
4-(2,5,8-Trioxanonyl)-umbelliferone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane](/img/structure/B134527.png)

![2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE](/img/structure/B134529.png)









